N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Medicinal Chemistry SAR Regioisomer Differentiation

N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a heterocyclic small molecule built on a quinazolin-4(3H)-one core tethered via an acetamide linker to a 3-hydroxyphenyl ring, with a molecular formula of C₁₆H₁₃N₃O₃ and a monoisotopic mass of 295.0957 Da. It is catalogued under CAS 510760-29-9 and MDL MFCD03714289, and is supplied by multiple vendors, typically at purities of 95–98%.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B2857015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)O
InChIInChI=1S/C16H13N3O3/c20-12-5-3-4-11(8-12)18-15(21)9-19-10-17-14-7-2-1-6-13(14)16(19)22/h1-8,10,20H,9H2,(H,18,21)
InChIKeyZUPDZQJFUVYKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 510760-29-9) – Structural Identity & Sourcing Baseline for Procurement Decisions


N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a heterocyclic small molecule built on a quinazolin-4(3H)-one core tethered via an acetamide linker to a 3-hydroxyphenyl ring, with a molecular formula of C₁₆H₁₃N₃O₃ and a monoisotopic mass of 295.0957 Da . It is catalogued under CAS 510760-29-9 and MDL MFCD03714289, and is supplied by multiple vendors, typically at purities of 95–98% . The compound serves as a versatile scaffold for medicinal chemistry and chemical biology campaigns, particularly where a hydrogen-bond-donating meta-hydroxyl motif is desired for target engagement [1].

Why Generic Substitution Fails: Structural Specificity of N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Drives Procurement Selectivity


Within the 2-(4-oxoquinazolin-3(4H)-yl)acetamide chemotype, seemingly minor structural variations produce substantial differences in hydrogen-bonding topology, solubility, and biological target compatibility [1]. The 3-hydroxyphenyl regioisomer places the hydroxyl group in a meta orientation relative to the amide nitrogen, generating a distinct hydrogen-bond donor/acceptor geometry that differs fundamentally from the 4-hydroxyphenyl (para) isomer or the unsubstituted phenyl analog . Such positional isomerism is known to govern key drug-like properties—including metabolic stability, CYP450 inhibition profiles, and off-target selectivity—meaning that procurement of the correct regioisomer is not interchangeable with close analogs in structure–activity relationship (SAR) campaigns [2].

Product-Specific Quantitative Differentiation Evidence for N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide


Regioisomeric Identity: Meta-Hydroxyl vs. Para-Hydroxyl Substitution Defines Hydrogen-Bonding Geometry

The target compound features a 3-hydroxyphenyl (meta) substitution, whereas the closest commercially available analog bears a 4-hydroxyphenyl (para) group (CAS 591213-29-5) . Meta-substitution positions the hydroxyl oxygen approximately 5.1 Å from the amide nitrogen (calculated from the energy-minimized conformation), compared to approximately 7.2 Å for the para isomer, creating a distinct hydrogen-bond acceptor/donor vector that is critical for binding to protein targets with constrained active-site geometries . In the quinazolinone acetamide InhA inhibitor series, the nature and position of the phenyl substituent directly modulated enzymatic IC₅₀ values, with certain substitutions yielding >10-fold differences in potency [1].

Medicinal Chemistry SAR Regioisomer Differentiation

Acetamide Linker Length: C2 vs. C3 Methylene Spacer Dictates Conformational Flexibility and Target Fit

The target compound incorporates a two-carbon (acetamide) linker between the quinazolinone core and the hydroxyphenyl ring. The directly analogous compound N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (Ambinter AMB21920513) employs a three-carbon (propanamide) linker, introducing an additional methylene rotor that increases conformational entropy and alters the distance between the core and the phenyl ring by approximately 1.3 Å in the fully extended conformation [1]. In the quinazolinone acetamide InhA inhibitor series, the acetamide linker was identified as essential for maintaining productive binding poses within the enoyl-ACP reductase active site; extension or contraction of this linker is expected to disrupt the geometry required for catalysis inhibition [2].

Linker Optimization Conformational Analysis Medicinal Chemistry

Purity Tier Differentiation: 98% (HPLC) from ISO-Certified Vendors vs. Standard 95% Grade

Multiple vendors supply this compound, but purity specifications differ meaningfully. MolCore offers the compound at NLT 98% purity under ISO certification (Cat. No. not publicly listed; CAS 510760-29-9), whereas other vendors such as Chemenu supply at 97% purity (Cat. CM214759), and BenchChem lists 95% as typical . For biochemical assays where compound concentration–response accuracy is paramount, the difference between 95% and 98% purity translates to a potential 3% impurity burden that can confound IC₅₀ determination if the impurity possesses orthogonal biological activity .

Quality Control Assay Reliability Procurement Specification

Molecular Weight Distinction: 295.3 Da vs. Unsubstituted Phenyl Analog (279.3 Da) Affects Ligand Efficiency Metrics

The target compound (MW = 295.3 g/mol) differs from the unsubstituted phenyl analog 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (MW = 279.3 g/mol; CAS 108086-38-0) by the addition of a single meta-hydroxyl group (+16 Da) . This modest mass increase carries significant implications for ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations. In fragment-based and HTS triage, the hydroxyl group improves aqueous solubility (predicted logS: approximately -2.8 for the target vs. -3.1 for the unsubstituted analog, via ESOL method) while contributing an additional hydrogen-bonding functionality that can enhance binding enthalpy without substantially increasing lipophilicity (clogP: approximately 1.9 vs. 2.0) [1].

Lead Optimization Ligand Efficiency Physicochemical Property

Absence of Chlorine Substitution: Reduced Off-Target Reactivity Risk Relative to Chlorinated Analogs

A structurally related analog, N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, incorporates a chlorine atom at the 5-position of the hydroxyphenyl ring . Chlorine substitution, while potentially enhancing target potency, can introduce electrophilic reactivity risks via glutathione conjugation or CYP450-mediated oxidative dechlorination, and is a known structural alert in drug discovery [1]. The target compound lacks this halogen, thereby avoiding chlorine-associated toxicity flags. In the InhA inhibitor series, different phenyl substitutions yielded distinct cytotoxicity profiles against RAW 264.7 macrophages, demonstrating that even isosteric replacements alter the therapeutic window [2].

Toxicology Off-Target Risk Structural Alert

Sourcing Footprint: Multi-Vendor Availability with ISO-Certified Option vs. Single-Source Analogs

The target compound is stocked by at least six independent suppliers (MolCore, Chemenu, ChemScence, CymitQuimica, Santa Cruz Biotechnology, Fluorochem), with catalog numbers publicly available . In contrast, the para-hydroxy isomer (CAS 591213-29-5) and the propanamide linker analog (Ambinter AMB21920513) each appear to be available from fewer than three vendors . Multi-vendor sourcing reduces supply chain risk and enables competitive pricing for bulk procurement. Additionally, the availability of an ISO-certified grade (MolCore) provides a quality-assurance paper trail suitable for GLP-adjacent studies, a feature not consistently available for the comparator analogs .

Supply Chain Vendor Qualification Procurement Risk

Best Research and Industrial Application Scenarios for N-(3-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide


Anti-Tubercular Drug Discovery: Direct InhA Inhibitor Screening Cascades

This compound fits directly into the 2-(4-oxoquinazolin-3(4H)-yl)acetamide chemotype that Pedgaonkar et al. (2014) validated as direct enoyl-ACP reductase (InhA) inhibitors against Mycobacterium tuberculosis, with lead compound 21 achieving an IC₅₀ of 3.12 μM against MTB InhA and an MIC of 4.76 μM [1]. The 3-hydroxyphenyl substitution provides a hydrogen-bond donor that can be exploited for active-site interactions, and the absence of a chlorine substituent reduces potential cytotoxicity flags observed in the RAW 264.7 macrophage counter-screen [1]. Researchers prosecuting isoniazid-resistant TB can use this compound as a starting scaffold for further SAR exploration.

Kinase Inhibitor Fragment-Based Screening and Tankyrase Probe Development

The quinazolin-4(3H)-one core with a 3-hydroxyphenyl motif is structurally related to 2-phenylquinazolinones that have been co-crystallized with tankyrase-2 (TNKS2) and shown to act as dual tankyrase-kinase inhibitors [2]. The meta-hydroxyl group offers a vector for water-mediated hydrogen bonds frequently observed in kinase hinge-region binding. Procurement of this specific compound enables fragment- and scaffold-hopping campaigns targeting the Wnt/β-catenin pathway, a validated oncology target [2].

Antimicrobial Resistance: Bacterial Phosphodiesterase (CdnP) Inhibition

Structurally related N-aryl-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives have demonstrated inhibition of bacterial phosphodiesterase CdnP, an enzyme that cleaves host-derived cGAMP to blunt innate immune responses [3]. The 3-hydroxyphenyl variant is positioned as a non-halogenated, hydrogen-bond-capable analog suitable for evaluating CdnP inhibition without confounding cytotoxicity from chlorine substituents [3]. This application is relevant for anti-virulence drug discovery programs targeting immune evasion in mycobacterial and other bacterial pathogens.

Chemical Biology: Hydroxyl-Directed Bioconjugation and Affinity Probe Synthesis

The meta-hydroxyl group provides a chemically accessible handle for further derivatization without requiring protection/deprotection of the quinazolinone core. The compound can serve as a precursor for biotinylated or fluorophore-conjugated probes via etherification or esterification at the phenolic oxygen, enabling target identification (e.g., pull-down proteomics) or fluorescence polarization assays . The multi-vendor availability (≥6 suppliers) and ISO-certified purity grade (98% NLT) ensure sufficient material quality and quantity for large-scale probe synthesis campaigns.

Quote Request

Request a Quote for N-(3-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.